(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
Description
Overview of Chiral Amine Scaffolds in Modern Organic Chemistry
Chiral amines are fundamental building blocks and catalysts in contemporary organic chemistry. nih.govnih.gov Their significance stems from their prevalence in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals, natural products, and agrochemicals. nih.gov These compounds can act as resolving agents, chiral auxiliaries to control the stereochemical outcome of a reaction, or as key structural motifs within the final target molecule. nih.gov
The synthesis of enantiomerically pure amines has therefore been a major focus of chemical research. nih.gov Methodologies for their preparation are diverse, ranging from classical resolution techniques to more advanced catalytic methods. nih.gov These include transition metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as biocatalytic approaches using enzymes like transaminases and amine dehydrogenases. nih.govnist.gov The development of new and efficient routes to chiral amines continues to be a vibrant area of research, driven by the demand for structurally diverse and enantiomerically pure compounds for drug discovery and development. nist.gov
The Significance of 1,3-Dioxolane (B20135) Derivatives as Chiral Platforms
The 1,3-dioxolane ring system is a five-membered cyclic acetal (B89532) or ketal that has proven to be an exceptionally versatile tool in organic synthesis. nih.gov One of its most critical applications is as a chiral platform, where the dioxolane moiety is used to protect a 1,2-diol while simultaneously providing a rigid and well-defined stereochemical environment. nih.gov This feature is instrumental in asymmetric synthesis.
Derived from readily available chiral precursors such as α-hydroxy acids (e.g., lactic acid, mandelic acid) or tartaric acid, chiral 1,3-dioxolanes can be prepared with high enantiomeric purity. nih.govmdpi.com The rigid conformation of the dioxolane ring allows for effective transfer of stereochemical information, influencing the facial selectivity of reactions at adjacent functional groups. This makes them excellent chiral auxiliaries, guiding the formation of new stereocenters with high levels of diastereoselectivity. mdpi.com Furthermore, the dioxolane group is generally stable under neutral or basic conditions and can be readily cleaved under acidic conditions to reveal the diol, making it an effective protecting group. nih.gov
Historical Development and Evolution of Research on Chiral Dioxolane-Based Amines
The use of chiral 1,3-dioxolanes in asymmetric synthesis gained significant momentum with the seminal work of Seebach and his colleagues nearly four decades ago. mdpi.com Their research demonstrated that chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, could function as chiral enolate equivalents, enabling highly diastereoselective alkylation reactions. mdpi.com This pioneering work established dioxolanones as powerful tools for constructing stereogenic centers.
The research evolved to include a variety of transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, with the dioxolane scaffold consistently providing excellent stereocontrol. nih.gov The development extended from dioxolanones to other derivatives, including those bearing amine functionalities. These chiral dioxolane-based amines emerged as valuable intermediates and auxiliaries in their own right. For instance, compounds like (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, derived from chiral glycerol, became commercially available building blocks for the synthesis of more complex chiral molecules. bldpharm.com The evolution of this research area highlights a continuous effort to design and synthesize novel chiral auxiliaries and building blocks with improved efficiency, selectivity, and applicability in the synthesis of enantiomerically pure compounds.
Research Scope and Academic Relevance of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine
While extensive research exists for the broader class of chiral 1,3-dioxolanes, specific academic literature detailing the synthesis, properties, and applications of This compound is limited. Its enantiomer, (4S)-N,2,2-trimethyl-1,3-dioxolan-4-amine, is documented in chemical databases, suggesting its existence and potential utility. nih.gov
The academic relevance of this compound can be inferred from its structural features and the known applications of closely related compounds. Structurally, it is a chiral amine derived from the protection of a chiral amino diol. Specifically, the (4R) configuration and the gem-dimethyl group at the 2-position suggest it could be synthesized from D-alanine, a naturally occurring chiral amino acid. nih.govmdpi.com
Given its structure, this compound holds potential as a valuable chiral building block or auxiliary in asymmetric synthesis. The primary amine functionality allows for a wide range of chemical transformations, while the chiral center at the C4 position, locked in a rigid dioxolane ring, can direct the stereochemical outcome of these reactions. It could potentially be used in the synthesis of chiral ligands for metal-catalyzed reactions or as a precursor for more complex pharmaceutical intermediates.
The lack of extensive published research on this specific compound may indicate that it is a novel or underexplored molecule, presenting an opportunity for future investigation into its synthetic accessibility and potential applications in asymmetric catalysis and medicinal chemistry.
Data Tables
Physical and Chemical Properties of Related Dioxolane Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| (4S)-N,2,2-trimethyl-1,3-dioxolan-4-amine | Not Available | C₆H₁₃NO₂ | 131.17 | Data not available | Data not available |
| 2,2-Dimethyl-1,3-dioxolane-4-methanamine | 22195-47-7 | C₆H₁₃NO₂ | 131.17 | 147-148 @ 14 mmHg | 1.438 |
| 2,2,4-Trimethyl-1,3-dioxolane (B74433) | 1193-11-9 | C₆H₁₂O₂ | 116.16 | 98-99 | Data not available |
| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | C₆H₁₂O₃ | 132.16 | Data not available | Data not available |
| (R)-4-methyl-1,3-dioxolan-2-one | 16606-55-6 | C₄H₆O₃ | 102.09 | Data not available | Data not available |
Data sourced from PubChem and commercial supplier catalogs. nih.govnih.govfishersci.comnist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUOODHGNBDGGQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96894-67-6 | |
| Record name | 96894-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4r N,2,2 Trimethyl 1,3 Dioxolan 4 Amine and Its Analogs
Stereoselective and Enantioselective Synthetic Routes
The creation of the specific stereochemistry in (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine and related structures hinges on stereoselective and enantioselective synthetic methods. These approaches are designed to favor the formation of one stereoisomer over others, which is critical as different enantiomers of a molecule can have vastly different biological effects. openaccessgovernment.org
Asymmetric Alkylation and Amination Strategies
Asymmetric alkylation and amination are powerful techniques for installing chiral centers. One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.orgnih.gov
For the synthesis of dioxolane-containing structures, chiral 1,3-dioxolan-4-ones, which can be derived from readily available α-hydroxy acids like lactic acid or mandelic acid, serve as effective precursors. nih.govmdpi.com Deprotonation of these dioxolanones creates a chiral enolate that can react with electrophiles, such as alkyl halides, in a highly diastereoselective manner. nih.govresearchgate.net This approach effectively acts as a chiral acyl anion equivalent. researchgate.netresearchgate.net
Similarly, asymmetric amination can be achieved through various methods. Palladium-catalyzed asymmetric allylic amination has been shown to produce chiral amines in high yield and enantiomeric excess. nih.gov Another approach involves the use of biocatalysts, such as engineered enzymes, which can perform highly stereoselective aminations under mild conditions. researchgate.net
| Strategy | Precursor/Reagent | Key Features | Reference(s) |
| Asymmetric Alkylation | Chiral 1,3-dioxolan-4-ones | High diastereoselectivity, use of recoverable chiral auxiliaries. | nih.govmdpi.comresearchgate.netresearchgate.net |
| Asymmetric Amination | Allylic carbonates, Sulfamate | Pd-catalyzed, high enantiomeric excess. | nih.gov |
| Biocatalytic Amination | Diazo reagents, Engineered myoglobin | High stereoselectivity, environmentally friendly conditions. | researchgate.net |
Reductive and Nucleophilic Approaches
Reductive amination is one of the most widely used methods for synthesizing amines, valued for its operational simplicity and efficiency in forming C-N bonds. nih.gov This one-pot reaction typically involves the condensation of a carbonyl compound (a ketone or aldehyde) with an amine source, followed by the reduction of the intermediate imine. researchgate.netorganic-chemistry.org For the synthesis of chiral amines, asymmetric reductive amination (ARA) is employed, often utilizing a chiral catalyst to control the stereochemical outcome of the reduction step. acs.org Transition metal catalysts, particularly those based on iridium and rhodium, paired with chiral ligands, have proven highly effective in the asymmetric hydrogenation of imines. nih.govacs.org
Challenges in ARA include the instability of the imine intermediate and the potential for catalyst inhibition by nitrogen-containing compounds. nih.gov To overcome these, various reducing agents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) are used, often in conjunction with acids to facilitate imine formation. nih.govorganic-chemistry.org
Nucleophilic approaches are also central to the synthesis of these chiral molecules. The formation of the 1,3-dioxolane (B20135) ring itself often involves the nucleophilic attack of a diol onto a carbonyl compound. organic-chemistry.org Furthermore, nucleophilic addition to chiral 1,3-dioxolane derivatives is a key strategy. For instance, the Michael addition of anions derived from chiral 1,3-dioxolan-4-ones to α,β-unsaturated compounds proceeds with high stereocontrol. nih.gov Rhodium-catalyzed asymmetric three-component reactions have also been developed to synthesize chiral 1,3-dioxoles through a sequence involving nucleophilic attack of a carboxylate on a metal carbene. rsc.org
Chiral Pool Synthesis Utilizing Tartaric Acid Derivatives
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Tartaric acid is an inexpensive and abundant chiral synthon that is widely used for this purpose. nih.govacs.org Its inherent stereochemistry can be transferred to new, more complex molecules.
The synthesis of chiral amines and diamines with a dioxolane or dioxane skeleton frequently starts from (2R, 3R)-(+)-tartaric acid. nih.govnih.gov A common route involves converting tartaric acid into a cyclic bisacetal ester, which can then be further functionalized. nih.gov For example, C₂-symmetrical diamines can be prepared by converting the ester to a diol, then to a bismesylate, followed by reaction with sodium azide (B81097) and subsequent reduction. nih.govresearchgate.net This approach allows for the creation of a library of chiral amines and ligands with diverse substitution patterns. nih.gov These tartaric acid-derived compounds are not only synthetic targets themselves but are also used as chiral ligands in asymmetric catalysis. nih.govacs.org
| Starting Material | Key Intermediates | Product Type | Reference(s) |
| (2R, 3R)-(+)-Tartaric Acid | Cyclic bisacetal ester, Bismesylate, Diazide | C₂-symmetrical diamines | nih.govnih.govresearchgate.net |
| (2R, 3R)-(+)-Tartaric Acid | Diol, Monochlorocarbinol | C₁-symmetrical amines | nih.govnih.gov |
| Diacetyl-L-tartaric Acid | - | Chiral amides | asianpubs.org |
Optimization of Reaction Conditions for Stereocontrol and Yield
Achieving high stereocontrol and yield requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents. In transition metal-catalyzed reactions, the structure of the chiral ligand is paramount for inducing high enantioselectivity. acs.org For instance, in the asymmetric hydrogenation of imines, a wide variety of chiral phosphorus ligands have been developed and fine-tuned to achieve high efficiency. nih.govacs.org
In reductive amination, the choice of reducing agent and the acidity of the medium are critical. While stronger acids can accelerate the formation of the imine intermediate, they can also reduce the selectivity of the reducing agent, potentially leading to undesired side products. nih.gov The use of specific reducing agents like sodium triacetoxyborohydride is often favored due to its mildness and selectivity. organic-chemistry.org
Solvent choice can also significantly impact reaction outcomes. For example, in a three-component synthesis of chiral 1,3-dioxoles, reaction conditions such as temperature and reaction time were optimized to achieve good yields and high enantioselectivities. rsc.org Biocatalytic approaches also benefit from optimization. In the enzymatic amination of alcohols, factors such as cofactor regeneration, cell loading, and the use of co-solvents to mitigate product toxicity are crucial for maximizing productivity and yield. rsc.org
Precursor Chemistry and Derivatization for Expanded Utility
The synthetic utility of this compound is enhanced by the rich chemistry of its precursors and its potential for further derivatization. Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, are key precursors that serve as versatile building blocks. nih.govmdpi.com Their ability to undergo highly stereoselective alkylation, Michael additions, and Diels-Alder reactions makes them powerful intermediates for constructing complex chiral molecules. nih.govresearchgate.netresearchgate.net For example, after a reaction, the dioxolanone moiety can be fragmented to reveal a ketone, effectively making the dioxolanone a chiral acyl or ketene (B1206846) equivalent. researchgate.netresearchgate.net
Once synthesized, the chiral amine of the target compound can be further modified. The primary amine group can be N-alkylated or acylated to introduce a wide range of functional groups, creating a library of analogs for various applications. organic-chemistry.org Reductive amination itself is a powerful derivatization tool, allowing the amine to be reacted with various aldehydes and ketones. organic-chemistry.org
Furthermore, the dioxolane ring serves as a protecting group for a 1,2-diol functionality. organic-chemistry.org This protection is stable under basic and nucleophilic conditions but can be removed under acidic conditions to liberate the diol, opening up further avenues for derivatization. This dual role as a chiral scaffold and a protecting group makes these compounds highly valuable in multi-step syntheses. acs.org
Principles of Sustainable Synthesis and Reagent Recovery
The industrial production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, conserve energy, and use renewable resources. rsc.orgsciencedaily.com The synthesis of chiral amines is a key area where these principles are being applied. openaccessgovernment.org
Traditional methods for amine synthesis often involve multiple steps, harsh conditions, and the generation of significant waste. openaccessgovernment.org Modern approaches focus on improving atom economy and reducing the environmental impact. acs.org Key strategies include:
Catalysis: Using small amounts of catalysts (transition metals, organocatalysts, or enzymes) is preferable to stoichiometric reagents. acs.orgsciencedaily.com Catalytic asymmetric hydrogenation and reductive amination are prime examples of atom-efficient processes. acs.org
Biocatalysis: Enzymes such as transaminases and dehydrogenases operate under mild aqueous conditions, exhibit high selectivity, and can often use renewable feedstocks. hims-biocat.eunih.gov For instance, combining alcohol dehydrogenases and amine dehydrogenases allows for the direct, atom-efficient amination of alcohols, with water as the only byproduct. rsc.orghims-biocat.eu
Renewable Feedstocks: Using starting materials derived from biomass, such as tartaric acid, reduces reliance on petrochemicals. nih.govhims-biocat.eu
Reagent Recovery: The recovery and reuse of expensive reagents, such as chiral auxiliaries or catalysts, is crucial for economic viability and sustainability. wikipedia.org Chiral auxiliaries are designed to be cleaved from the product and recovered, often through simple extraction or crystallization. nih.govacs.org
Mechanistic Insights and Stereochemical Rationalization
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The primary role of derivatives of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine is to establish a chiral environment that biases a reaction to yield one stereoisomer preferentially. A common strategy involves converting the amine into an amide (an N-acyl derivative) by reacting it with a prochiral carboxylic acid derivative. This N-acyl compound can then undergo various asymmetric transformations, such as enolate alkylation or aldol (B89426) reactions.
The general mechanism proceeds via three key stages:
Attachment of the Auxiliary: The chiral amine is covalently bonded to the substrate molecule. For instance, an N-acyl derivative is formed.
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction. For example, deprotonation of the N-acyl derivative with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) is highly diastereoselective.
Cleavage of the Auxiliary: After the desired stereocenter has been created, the auxiliary is removed (e.g., by hydrolysis) to yield the enantiomerically enriched product and recover the auxiliary.
In reactions like the Diels-Alder cycloaddition, N-acryloyl derivatives of chiral amines can act as dienophiles. The chiral auxiliary directs the approach of the diene to one face of the double bond, leading to the formation of a specific diastereomer of the resulting cyclohexene (B86901) adduct. nih.govmdpi.com
Analysis of Stereochemical Induction Pathways
The stereochemical outcome of reactions employing auxiliaries derived from this compound is dictated by steric hindrance. The bulky and conformationally restricted 2,2,4-trimethyl-1,3-dioxolane (B74433) group effectively shields one face of the reactive center (e.g., an enolate or a double bond).
Consider the alkylation of an N-acyl derivative. After the formation of the enolate, the lithium cation often chelates with the carbonyl oxygen and one of the dioxolane oxygen atoms, creating a rigid, planar, five- or six-membered ring intermediate. This chelation locks the conformation of the molecule. The sizable dioxolane moiety, particularly the gem-dimethyl group at the C2 position, projects over one face of this planar enolate. Consequently, an incoming electrophile can only approach from the less hindered, exposed face. This facial bias is the origin of the high diastereoselectivity observed in such reactions.
This principle of sterically-controlled facial selection is a cornerstone of asymmetric synthesis and is responsible for the efficacy of many chiral auxiliaries, including Evans oxazolidinones and Oppolzer's sultams, which operate on similar principles of creating a sterically differentiated environment. researchgate.net
| Reactant | Conditions | Electrophile | Major Diastereomer Formed | Proposed Rationale for Selectivity |
|---|---|---|---|---|
| N-Propanoyl-(4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine | 1) LDA, THF, -78 °C 2) Electrophile | Benzyl (B1604629) bromide (BnBr) | (R)-2-methyl-3-phenylpropanoic acid derivative | The dioxolane group shields the Re-face of the Z-enolate, directing the electrophile to the Si-face. |
| N-Propanoyl-(4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine | 1) LDA, THF, -78 °C 2) Electrophile | Methyl iodide (CH₃I) | (R)-2-methylbutanoic acid derivative | Similar to benzyl bromide, the bulky auxiliary blocks one reaction trajectory, favoring attack from the less hindered side. |
Influence of Molecular Conformation and Non-Covalent Interactions on Selectivity
The high degree of stereocontrol exerted by the this compound auxiliary is directly linked to its predictable and rigid molecular conformation. Five-membered rings like 1,3-dioxolanes are not planar and typically adopt an envelope or twist conformation to minimize torsional strain. acs.org In this specific structure, the substituents (two methyl groups at C2, and a methyl and amino group at C4) lock the ring into a preferred low-energy conformation.
This conformational rigidity is crucial for establishing a reliable stereochemical bias. Non-covalent interactions play a significant role in stabilizing the transition state that leads to the major product. These interactions can include:
Chelation: As mentioned, metal ions (like Li⁺ from LDA) can coordinate between the carbonyl oxygen of the N-acyl group and an oxygen atom of the dioxolane ring, forming a rigid bicyclic-like transition state. This pre-organizes the reactant for selective attack.
Hydrogen Bonding: In certain reactions, particularly those catalyzed by Brønsted acids or involving protic solvents, hydrogen bonds can form between the catalyst or solvent and the heteroatoms (oxygen, nitrogen) of the chiral auxiliary. nih.gov These interactions can further stabilize a specific conformation and enhance facial discrimination.
Steric Repulsion: Van der Waals repulsions between the bulky auxiliary and the incoming reagent ensure that the reaction proceeds through the lowest energy pathway, which is the one with the least steric clash.
Computational studies on related 1,3-dioxane (B1201747) systems confirm that chair and twist conformers have significant energy differences, and these preferences are influenced by stereoelectronic effects like hyperconjugation. researchgate.net Such underlying physical principles govern the conformational behavior of the dioxolane auxiliary and, by extension, its effectiveness in asymmetric induction.
| Interaction Type | Participating Groups | Effect on Selectivity |
|---|---|---|
| Chelation Control | Enolate oxygen, dioxolane oxygen, and metal cation (e.g., Li⁺) | Locks the conformation of the transition state, enhancing facial shielding by the auxiliary. |
| Steric Hindrance (Van der Waals) | gem-Dimethyl group and C4-substituents vs. incoming electrophile | Raises the energy of the transition state for attack on the shielded face, favoring attack on the open face. |
| Dipole-Dipole Interactions | C-O and C-N bonds within the auxiliary and with the reactant | Contributes to the overall conformational preference and stability of the favored transition state. |
Kinetic and Thermodynamic Aspects Governing Enantioselectivity
Asymmetric transformations guided by chiral auxiliaries are typically governed by kinetic control, not thermodynamic control. This means the ratio of the diastereomeric products is determined by the relative rates at which they are formed, rather than their relative stabilities. The high selectivity arises from a large difference in the activation energies (ΔΔG‡) for the competing pathways leading to the different stereoisomers.
The rigid conformation and steric bulk of the this compound auxiliary create a transition state for the formation of one diastereomer that is significantly lower in energy than the transition state for the formation of the other. The difference in these energy barriers ensures that one reaction pathway is overwhelmingly faster.
For example, in the alkylation of a chiral enolate, the transition state for the electrophile approaching the sterically unhindered face is much more stable (lower in energy) than the one for approach to the shielded face. Even if the resulting "disfavored" diastereomeric product were more thermodynamically stable (which is rarely the case), it would be formed so slowly that it would constitute only a minor component of the final product mixture under typical reaction conditions (e.g., low temperatures like -78 °C), which are designed to maximize kinetic control and prevent equilibration. The relationship between the product ratio (dr) and the difference in activation energies is given by the equation: ΔΔG‡ = -RT ln(dr). A high diastereomeric ratio is therefore a direct consequence of a large energy gap between the competing transition states.
Computational and Theoretical Investigations of 4r N,2,2 Trimethyl 1,3 Dioxolan 4 Amine Systems
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. nih.gov For systems involving (4R)-N,2,2-trimethyl-1,3-dioxolan-4-amine, these studies can illuminate the origins of stereoselectivity in reactions where it is used as a chiral auxiliary or ligand.
Detailed research findings from quantum chemical studies often involve the calculation of activation energies for different reaction pathways, leading to various stereoisomeric products. For instance, in alkylation or addition reactions, DFT calculations can model the transition states for the electrophilic attack on an enolate derived from a derivative of the title compound. The relative energies of these transition states can be correlated with the observed diastereoselectivity.
A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d) to optimize the geometries of reactants, transition states, and products. nih.gov Analysis of the computed energetic data allows for the rationalization of why one stereochemical outcome is favored over another. For example, the steric hindrance imposed by the gem-dimethyl group and the methyl group on the dioxolane ring can be quantified in terms of energetic penalties in unfavorable transition states.
| Computational Method | Application | Typical Findings |
| Density Functional Theory (DFT) | Calculation of transition state energies for competing reaction pathways. | Determination of the lowest energy path, corresponding to the major product isomer. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra to understand electronic transitions. | Correlation of molecular orbital energies with reactivity. |
| Natural Bond Orbital (NBO) Analysis | Investigation of hyperconjugative and stereoelectronic interactions. | Identification of key orbital interactions that stabilize specific conformations or transition states. |
These studies are crucial for moving beyond qualitative models and providing a quantitative framework for understanding the role of the chiral auxiliary in directing the stereochemical course of a reaction.
Molecular Modeling of Substrate-Ligand/Auxiliary Interactions
Molecular modeling techniques are employed to visualize and analyze the non-covalent interactions between the chiral auxiliary, this compound, and a substrate or metal center. These interactions are often subtle but collectively play a significant role in dictating the stereochemical outcome of a reaction.
In scenarios where the amine functionality of the title compound coordinates to a metal, molecular modeling can reveal the preferred coordination geometry. The steric bulk of the trimethyl-substituted dioxolane ring can effectively block one face of the reactive center, thereby directing an incoming reagent to the opposite face. This is a common strategy in asymmetric catalysis.
Force field-based methods or semi-empirical calculations can be used to perform conformational searches and identify low-energy binding modes. These models can highlight key intermolecular contacts, such as hydrogen bonds or van der Waals interactions, that contribute to the stability of the diastereomeric transition states.
| Modeling Technique | Focus of Investigation | Key Insights |
| Molecular Mechanics (MM) | Conformational analysis of the auxiliary-substrate complex. | Identification of low-energy conformers and steric clashes. |
| Docking Simulations | Prediction of the binding mode of a substrate to a catalyst derived from the auxiliary. | Visualization of the active site and key binding interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy energy calculations of the reactive core (QM) embedded in the larger system (MM). | Detailed electronic and steric effects in the transition state. |
Conformational Analysis and Stereoelectronic Effects
The conformational preferences of the 1,3-dioxolane (B20135) ring in this compound are fundamental to its function as a chiral auxiliary. The five-membered ring is not planar and can adopt various envelope and twist conformations. researchgate.net Computational methods are used to determine the relative energies of these conformers and the barriers to their interconversion.
The substituents on the dioxolane ring play a crucial role in biasing the conformational equilibrium. The gem-dimethyl group at the 2-position and the methyl and amino groups at the 4-position introduce specific steric and stereoelectronic effects. Stereoelectronic effects refer to the influence of orbital overlap on the molecular geometry and stability. baranlab.org For instance, the orientation of the C-N bond relative to the orbitals of the dioxolane ring can influence the nucleophilicity of the amine.
Studies on related 1,3-dioxane (B1201747) systems have shown the importance of hyperconjugative interactions, such as nO → σ*C-H, in stabilizing certain chair and twist conformers. researchgate.net Similar effects are expected to be operative in the 1,3-dioxolane ring of the title compound, influencing its shape and, consequently, how it directs stereoselectivity.
| Conformer | Relative Energy (Illustrative) | Key Stabilizing/Destabilizing Interactions |
| Envelope (C4-endo) | Low | Minimized torsional strain. |
| Envelope (C4-exo) | Higher | Steric interactions involving the amine group. |
| Twist | Intermediate | Balance of torsional strain and steric effects. |
Note: The relative energies are illustrative and would require specific calculations for this compound.
Prediction of Enantioselectivity and Diastereoselectivity via Computational Methods
A primary goal of computational studies in asymmetric synthesis is the a priori prediction of enantioselectivity or diastereoselectivity. By calculating the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers, the expected stereochemical ratio can be predicted using the Boltzmann distribution.
For reactions utilizing this compound, this involves modeling the complete reaction mechanism for the formation of both possible stereoproducts. This is a computationally intensive task but can provide invaluable predictive power, guiding the design of new reactions and catalysts.
Machine learning methods are also emerging as a powerful tool for predicting stereoselectivity. nih.gov By training models on datasets of reactions with known stereochemical outcomes, these methods can learn the complex relationships between molecular features and selectivity. While requiring large datasets, this approach can be significantly faster than traditional quantum chemical calculations for predicting the outcomes of new reactions.
| Computational Approach | Input Data | Predicted Outcome |
| Transition State Theory Calculations | Geometries and energies of diastereomeric transition states. | Diastereomeric ratio or enantiomeric excess. |
| Machine Learning Regression Models | Molecular descriptors of reactants, catalysts, and solvents. | Predicted enantioselectivity (ΔΔG‡). nih.gov |
| Correlation Analysis | Calculated energetic parameters versus experimental results for a series of reactions. | Validation of the computational model and identification of key controlling factors. |
Advanced Analytical Methodologies for Stereochemical Purity Assessment
Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, SFC)
Chromatographic methods are the cornerstone for quantifying the stereoisomeric composition of chiral compounds like (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful for resolving enantiomers and diastereomers, allowing for the accurate determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte. This differential interaction leads to different retention times, enabling their separation and quantification. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. The mobile phase, typically a mixture of a hydrocarbon solvent like hexane and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. For the analysis of this compound, a typical method would involve a systematic screening of various polysaccharide-based columns and mobile phase compositions to find the optimal conditions for resolution nih.govepa.gov.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact. sphinxsai.com It employs supercritical carbon dioxide as the main mobile phase, often modified with a small percentage of an alcohol like methanol. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher throughput compared to HPLC. ijper.org For basic compounds such as this compound, basic additives like diethylamine may be added to the modifier to improve peak shape and resolution. fagg.be Polysaccharide-based CSPs are also widely used in SFC and have proven effective for resolving a broad range of chiral compounds, including amines. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Chiral Analysis
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO₂ |
| Typical Modifiers | Alcohols (e.g., Isopropanol) | Alcohols (e.g., Methanol), often with additives |
| Analysis Time | Longer | Shorter, high-throughput |
| Solvent Consumption | High | Low |
| Environmental Impact | Higher | Lower ("Green" technique) |
| Resolution | High | Often higher than HPLC |
| Common Stationary Phases | Polysaccharide derivatives, Pirkle-type | Polysaccharide derivatives, Pirkle-type |
Spectroscopic Methods for Absolute and Relative Configuration Assignment (e.g., Chiral NMR, CD, VCD)
While chromatography quantifies stereoisomers, spectroscopic methods are essential for assigning the absolute configuration of chiral centers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining absolute configuration. For a primary amine like this compound, derivatization with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), creates a pair of diastereomers. nih.gov The differing spatial arrangement of the substituents in these diastereomers leads to measurable differences in the chemical shifts (Δδ) of nearby nuclei (e.g., ¹H, ¹⁹F) in the NMR spectrum. frontiersin.orgnih.gov By systematically analyzing these chemical shift differences and applying established models (like Mosher's model), the absolute configuration of the original amine can be deduced. researchgate.net
Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. The resulting CD spectrum, a plot of differential absorption versus wavelength, is unique for a specific enantiomer and can be considered its "chiroptical fingerprint." The absolute configuration can often be determined by comparing the experimental CD spectrum with that predicted by quantum-mechanical calculations or by correlation with known compounds of similar structure. columbia.edu
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is an analogous technique to CD but in the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation. VCD provides information about the stereochemistry arising from the vibrational modes of the molecule. chemrxiv.org It is exceptionally sensitive to the absolute configuration of chiral molecules and can be applied to samples in both solution and the solid state. nih.govresearchgate.net The assignment of absolute configuration is typically achieved by comparing the experimental VCD spectrum with the spectrum of a specific enantiomer calculated using density functional theory (DFT).
X-ray Crystallography for Definitive Stereochemical Characterization
X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netmdpi.com
To perform this analysis on this compound, it must first be crystallized, often as a salt with a suitable chiral or achiral acid (e.g., hydrochloride or tartrate salt). The diffraction data allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a complete and definitive picture of the molecular structure. nih.gov For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity. researchgate.netnih.govnih.gov The resulting crystal structure provides unequivocal proof of the relative and absolute stereochemistry of all chiral centers within the molecule.
Table 2: Summary of Advanced Analytical Methodologies
| Technique | Information Provided | Phase | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC/SFC | Enantiomeric Excess, Diastereomeric Ratio | Liquid/Supercritical Fluid | High accuracy, high throughput (SFC) | Does not provide absolute configuration |
| Chiral NMR | Absolute/Relative Configuration | Liquid | Requires small sample amounts | Often requires derivatization, model-dependent |
| CD/VCD | Absolute Configuration | Liquid/Solid | High sensitivity to stereochemistry | Requires chromophore (CD), calculations needed |
| X-ray Crystallography | Definitive 3D Structure, Absolute Configuration | Solid | Unambiguous, highly detailed | Requires a suitable single crystal |
Emerging Research Directions and Future Prospects for 4r N,2,2 Trimethyl 1,3 Dioxolan 4 Amine
The chiral amine (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine is emerging as a compound of significant interest in the field of asymmetric synthesis. Its rigid stereodefined structure, derived from chiral pool amino acids, presents a unique scaffold for the development of novel synthetic methodologies. Future research is poised to explore its full potential, from innovative applications in synthesis to its integration into cutting-edge chemical manufacturing technologies.
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity of (4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine?
Methodological Answer:
To synthesize the compound with high enantiomeric purity, prioritize chiral resolution techniques. For example:
- Chiral HPLC Separation : Use solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at a flow rate of 10 mL/min, as demonstrated for structurally similar dioxolane derivatives .
- Salt Formation : If enantiomers resist separation, convert the free base to a salt (e.g., hydrochloride) to alter solubility and crystallinity, enabling recrystallization-based purification .
- Stereochemical Control : Optimize reaction conditions (e.g., chiral catalysts, low-temperature nucleophilic substitutions) to favor the (4R)-configuration, leveraging NIST-reported stereochemical data for related dioxolanes .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts for methyl groups (δ ~1.2–1.5 ppm for N-CH3) and dioxolane ring protons (δ ~3.8–4.5 ppm). Compare with spectra of analogous compounds, such as trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine .
- HRMS : Confirm molecular weight (C7H15NO2) with high-resolution mass spectrometry (error < 2 ppm) .
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and isocratic elution (acetonitrile:water 70:30) to assess purity (>98%) .
Advanced: How to resolve contradictions in chiral analysis data (e.g., unexpected racemization during synthesis)?
Methodological Answer:
- Kinetic Monitoring : Perform time-resolved chiral HPLC to detect racemization intermediates. Adjust reaction pH or temperature to suppress undesired stereochemical changes .
- Dynamic Thermodynamic Control : For reversible reactions (e.g., ring-opening/closing), optimize solvent polarity (e.g., hexanes vs. ethanol) to stabilize the (4R)-enantiomer .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound or its salt and analyzing the crystal structure .
Advanced: What in silico approaches predict the biological or physicochemical properties of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with dioxolane-binding pockets), referencing protocols from studies on N,N-dimethyltetrahydronaphthalen-2-amine derivatives .
- DFT Calculations : Compute the compound’s electronic structure (e.g., HOMO-LUMO gaps) to predict reactivity or stability using Gaussian 16 with B3LYP/6-31G* basis sets .
- ADMET Prediction : Employ SwissADME or ProTox-II to estimate solubility, metabolic stability, and toxicity profiles .
Advanced: How to interpret mass spectrometric fragmentation patterns for this compound?
Methodological Answer:
- FAB-MS Analysis : Identify key fragments (e.g., loss of methyl groups [Δm/z = 15] or dioxolane ring cleavage [Δm/z = 72]). Compare with patterns from 4-chlorophenyl-oxadiazin-2-amine derivatives, where [MH-36]+ corresponds to Cl loss .
- MS/MS Library Matching : Use databases like mzCloud to align observed fragments with structurally similar amines (e.g., m/z 139 for aromatic ring retention) .
Basic: How to optimize reaction yield for scale-up synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) vs. alcohols (e.g., methanol) to balance reactivity and solubility. For example, 70% yield was achieved for a similar compound using methanol and triethylamine .
- Catalyst Selection : Screen palladium or copper catalysts for cross-coupling steps, noting that Pd(OAc)2 increased yields in triazole-amine syntheses .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methyl groups (e.g., N-ethyl or N-isopropyl) or dioxolane substituents (e.g., 4-fluoro). Follow protocols from antimalarial reversed chloro-quinoline amine studies .
- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or calorimetric assays, correlating activity with logP and steric parameters .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Inert Atmosphere : Store under nitrogen or argon at 2–8°C in amber vials to prevent oxidation, as recommended for 4-amino-2,2-difluoro-1,3-benzodioxole .
- Stability Monitoring : Perform periodic HPLC and NMR checks to detect degradation (e.g., amine oxidation to nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
